molecular formula C19H17N5O4 B11545525 (4E)-5-(morpholin-4-yl)-2-(4-nitrophenyl)-4-(pyridin-3-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-(morpholin-4-yl)-2-(4-nitrophenyl)-4-(pyridin-3-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11545525
M. Wt: 379.4 g/mol
InChI Key: ZVDXPTCKXCWFOW-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a nitrophenyl group, a pyridinylmethylidene moiety, and a dihydropyrazolone core, making it a unique and versatile molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with morpholine and hydrazine hydrate under reflux conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Azide or thiol-substituted products.

Scientific Research Applications

(4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid: Compounds with structures similar to heparin.

Uniqueness

(4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

(4E)-5-morpholin-4-yl-2-(4-nitrophenyl)-4-(pyridin-3-ylmethylidene)pyrazol-3-one

InChI

InChI=1S/C19H17N5O4/c25-19-17(12-14-2-1-7-20-13-14)18(22-8-10-28-11-9-22)21-23(19)15-3-5-16(6-4-15)24(26)27/h1-7,12-13H,8-11H2/b17-12+

InChI Key

ZVDXPTCKXCWFOW-SFQUDFHCSA-N

Isomeric SMILES

C1COCCN1C\2=NN(C(=O)/C2=C/C3=CN=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=NN(C(=O)C2=CC3=CN=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.